molecular formula C9H9N3O B124586 N'-Hydroxy-1H-indole-3-carboximidamide CAS No. 95649-37-9

N'-Hydroxy-1H-indole-3-carboximidamide

Cat. No. B124586
CAS RN: 95649-37-9
M. Wt: 175.19 g/mol
InChI Key: GLODAUYNZPGORS-UHFFFAOYSA-N
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Description

“N’-Hydroxy-1H-indole-3-carboximidamide” is a chemical compound with the molecular formula C9H9N3O and a molecular weight of 175.19 . It is a solid substance with a melting point between 166 - 169°C .


Molecular Structure Analysis

The InChI code for “N’-Hydroxy-1H-indole-3-carboximidamide” is 1S/C9H9N3O/c10-9(12-13)7-5-11-8-4-2-1-3-6(7)8/h1-5,9,11H,10H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.


Physical And Chemical Properties Analysis

“N’-Hydroxy-1H-indole-3-carboximidamide” is a solid substance with a melting point between 166 - 169°C . It has a molecular weight of 175.19 .

Scientific Research Applications

Proteomics Research

N’-Hydroxy-1H-indole-3-carboximidamide: is utilized in proteomics research due to its potential to interact with proteins and modify their function or structure . This compound can be used to study protein-protein interactions, enzyme activities, and the effects of post-translational modifications.

Multicomponent Reactions (MCRs)

This compound plays a significant role in MCRs, which are sustainable strategies for synthesizing complex molecules . MCRs involving N’-Hydroxy-1H-indole-3-carboximidamide can lead to the creation of diverse functional groups, aiding in the development of new pharmaceuticals and materials.

Biological Activity Modulation

Indole derivatives, including N’-Hydroxy-1H-indole-3-carboximidamide , exhibit a range of biological activities such as antioxidant, antibiotic, anti-inflammatory, and anticancer properties . Research into these activities can lead to the development of new therapeutic agents.

Antimicrobial and Antiviral Agents

The structure of N’-Hydroxy-1H-indole-3-carboximidamide allows for its use in the synthesis of compounds with antimicrobial and antiviral properties. Studies have shown its potential in creating inhibitors for HIV-1 .

Aldose Reductase Inhibitors

Research has indicated that indole derivatives can act as inhibitors for enzymes like aldose reductase (ALR2), which is significant in managing complications related to diabetes .

Chemical Synthesis of Heterocyclic Compounds

N’-Hydroxy-1H-indole-3-carboximidamide: serves as a precursor in the chemical synthesis of various heterocyclic compounds. These compounds are crucial in the pharmaceutical industry for creating drugs with specific desired effects .

Gelatin Functionalization

This compound is also involved in the functionalization of gelatin through Schiff base formation. This application is particularly relevant in the field of polymer chemistry and material science .

Green Chemistry Applications

Due to its role in MCRs, N’-Hydroxy-1H-indole-3-carboximidamide contributes to green chemistry practices by reducing the need for solvents and energy in the synthesis of complex molecules .

Safety And Hazards

The safety information available indicates that “N’-Hydroxy-1H-indole-3-carboximidamide” may be harmful if swallowed, inhaled, or in contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

While specific future directions for “N’-Hydroxy-1H-indole-3-carboximidamide” are not mentioned in the sources I found, indole derivatives are a focus of ongoing research due to their potential biological activities. It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

properties

IUPAC Name

N'-hydroxy-1H-indole-3-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c10-9(12-13)7-5-11-8-4-2-1-3-6(7)8/h1-5,11,13H,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLODAUYNZPGORS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00421973
Record name N'-Hydroxy-1H-indole-3-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00421973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-Hydroxy-1H-indole-3-carboximidamide

CAS RN

95649-37-9
Record name N'-Hydroxy-1H-indole-3-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00421973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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